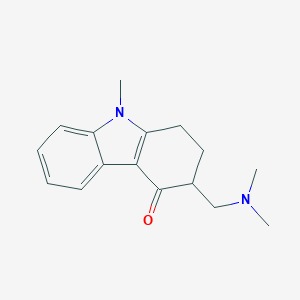

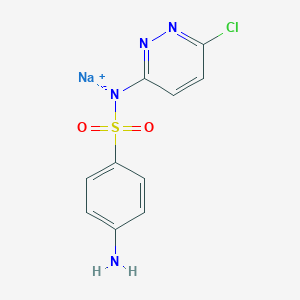

![molecular formula C7H12Cl2N4 B119105 5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2-胺二盐酸盐 CAS No. 157327-50-9](/img/structure/B119105.png)

5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

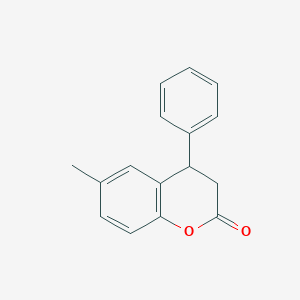

The compound "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride" is a derivative of the pyrido[4,3-d]pyrimidin-2-amine class, which is a heterocyclic compound featuring a pyrimidine ring fused to a pyridine ring. These compounds are of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related tetrahydropyrido pyrimidinone derivatives has been reported through various methods. One approach involves the aza-Wittig reaction followed by a reaction with aliphatic primary amines in the presence of a base . Another method includes the treatment of cyanopurines with primary amines, leading to a ring-opening and intramolecular cyclization to form dihydropyrimido pyrimidines . Additionally, a one-pot four-component synthesis involving a triple Mannich reaction has been developed for the synthesis of disubstituted tetrahydropyrimido pyrimidinones .

Molecular Structure Analysis

The molecular structure of tetrahydropyrido pyrimidinone derivatives has been characterized using various analytical and spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS . Crystal structure determination has been undertaken for some derivatives to understand the influence of structural modifications on molecular geometry and conformation .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes the ability to undergo dehydrogenation to form pyridopyrimidines . The reaction mechanism for the synthesis of these compounds has been studied, and intermediates have been isolated to confirm the proposed pathways . Additionally, the synthesis of novel diazepinones from suitably substituted pyrimidines has been reported, showcasing the versatility of these heterocycles in forming diverse structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrido pyrimidinone derivatives are influenced by their molecular structure. The compounds exhibit various hydrogen bonding patterns and stacking interactions, which contribute to their 3D supramolecular architectures in the crystalline state . The presence of different substituents on the core structure can significantly affect the compound's properties, including its potential biological activity .

科学研究应用

-

Chemical Synthesis : This compound has been primarily studied for its chemical synthesis and properties. Harutyunyan et al. (2015) synthesized derivatives of this compound by undergoing a series of reactions including chlorination, amination, and heterocyclization.

-

Pharmaceutical Research : According to a patent (WO2010120996A1), this compound and its derivatives have potential applications as inhibitors of mTOR kinase and PI3 kinase . These kinases are involved in various cellular processes, and their inhibition could be beneficial in treating diseases related to these processes .

-

Selective Axl Inhibitors : A study by Inoue S et al. designed and synthesized a novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives and evaluated their Axl and Mer inhibitory activities. They identified ER-001259851-000 as a potent and selective Axl inhibitor with drug-likeness and a promising pharmacokinetic profile in mice .

-

Synthesis of Tetrahydropteroic Acid Derivatives : The compound and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .

-

Selective Axl Inhibitors : A study by Inoue S et al. designed and synthesized a novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives and evaluated their Axl and Mer inhibitory activities. They identified ER-001259851-000 as a potent and selective Axl inhibitor with drug-likeness and a promising pharmacokinetic profile in mice .

-

Synthesis of Tetrahydropteroic Acid Derivatives : The compound and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .

安全和危害

属性

IUPAC Name |

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;;/h4,9H,1-3H2,(H2,8,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCNOFNINCKBFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=C(N=C21)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671900 |

Source

|

| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride | |

CAS RN |

157327-50-9 |

Source

|

| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

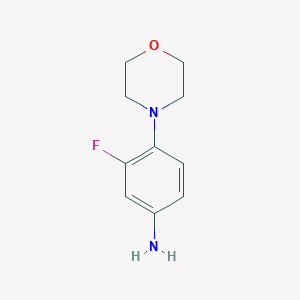

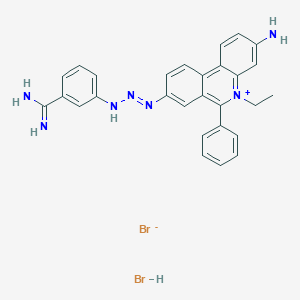

![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

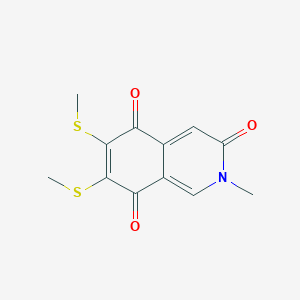

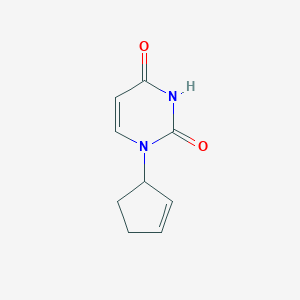

![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)

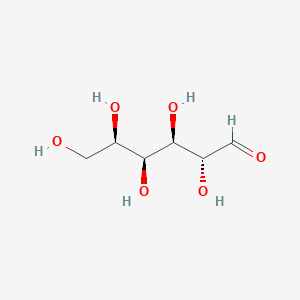

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)